molecular formula C6H8O4 B8514822 (4RS)-4-Hydroxy-3,3-dimethyl-dihydro-furan-2,5-dione

(4RS)-4-Hydroxy-3,3-dimethyl-dihydro-furan-2,5-dione

Cat. No. B8514822
M. Wt: 144.12 g/mol
InChI Key: YOAISMWTUMEZQL-UHFFFAOYSA-N
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Patent
US09315498B2

Procedure details

(3RS)-3-Hydroxy-2,2-dimethyl-succinic acid [Tetrahedron Letters (2002), 43(52), 9513-9515] (120 mg, 0.74 mmol) was suspended in CH2Cl2 (2 ml) and cooled to 0-5° C. Trifluoroacetic anhydride (260 μl, 1.85 mmol) was added and the reaction mixture stirred for 2 hours at room temperature. The reaction mixture was evaporated to dryness and used without any further purification in the next step.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:9]([OH:11])=[O:10])[C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[OH:1][CH:2]1[C:9](=[O:10])[O:11][C:4](=[O:6])[C:3]1([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
OC(C(C(=O)O)(C)C)C(=O)O
Step Two
Name
Quantity
260 μL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
used without any further purification in the next step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1C(C(OC1=O)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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